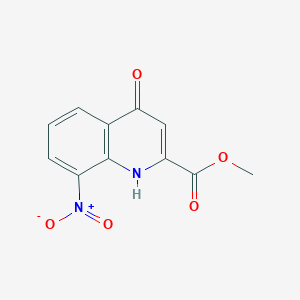
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Vue d'ensemble
Description
“Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H8N2O5 . It has a molecular weight of 248.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structural analysis is not available in the search results.
Physical And Chemical Properties Analysis
“Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” has a melting point of 198-199 °C . Its boiling point is predicted to be 405.3±45.0 °C . The density of the compound is predicted to be 1.463±0.06 g/cm3 . The pKa value is predicted to be -4.01±0.70 .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been synthesized through various methods. For instance, the reaction of methyl isocyanoacetate with nitrophthalic anhydrides, followed by esterification and hydrolysis, was employed to create nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds (Nunami et al., 1979).
Molecular and Crystal Structures : The molecular and crystal structures of certain derivatives, such as methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates, have been studied. These studies revealed no hydrogen bonds in the crystals of the compounds obtained and provided insights into possible hydrogen bonding in concentrated solutions (Boteva et al., 2014).
Antimicrobial and Anticancer Properties
Antibacterial Properties : Research has demonstrated the antibacterial properties of derivatives of methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate. For example, certain 8-nitrofluoroquinolone derivatives showed interesting antibacterial activity against gram-positive and/or gram-negative strains (Al-Hiari et al., 2007).
Breast Anticancer Activity : Some derivatives have been tested for their anticancer effect against the breast cancer MCF-7 cell line, showing significant activity (Gaber et al., 2021).
Chemical Properties and Reactions
Electrochemical Conversions : Studies on the electrochemical reduction and oxidation of derivatives, including the nitro derivatives of quinoline, have been conducted. These studies provide valuable insights into the electrochemical behavior of these compounds (Stradiņš et al., 2001).
Novel Syntheses and Reactions : Research has focused on the development of novel syntheses and reactions involving methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its derivatives. This includes the study of quaternary nitrogen heterocycles and various methylation products (Bunting & Meathrel, 1974).
Safety And Hazards
The safety data sheet for “Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . The chemical should be stored and handled with appropriate safety measures .
Propriétés
IUPAC Name |
methyl 8-nitro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-18-11(15)7-5-9(14)6-3-2-4-8(13(16)17)10(6)12-7/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQBLIKIZVQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347213 | |
| Record name | Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
CAS RN |
16134-01-3 | |
| Record name | Methyl 8-nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)


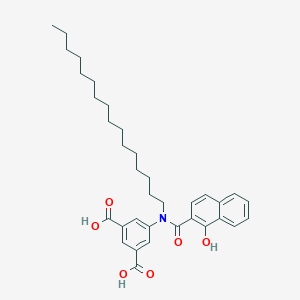
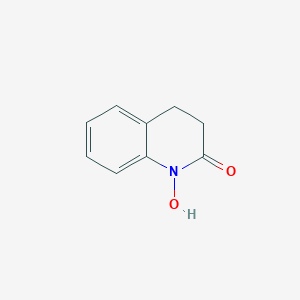
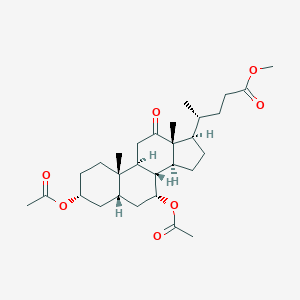
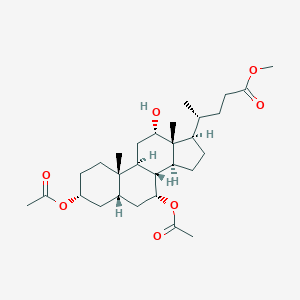
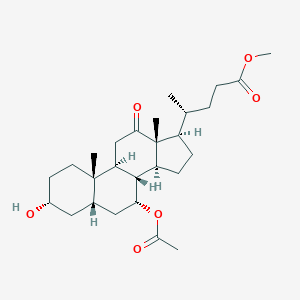

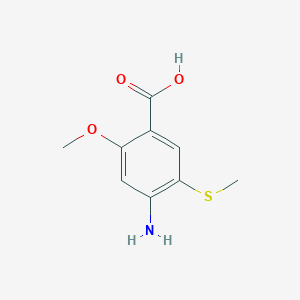

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)